Putrecine-1,4-14C dihydrochloride

Description

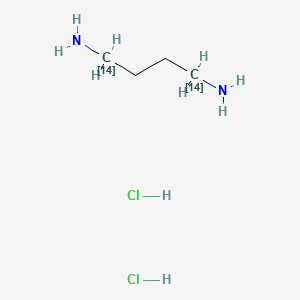

Putrescine-1,4-14C dihydrochloride (CAS No. 69102-07-4) is a radiolabeled derivative of putrescine, a biogenic polyamine involved in cellular processes such as DNA stabilization, protein synthesis, and apoptosis regulation . The compound is specifically labeled with carbon-14 at the 1st and 4th carbon positions of its butylene chain, enabling precise tracking in metabolic and enzymatic studies. It is widely used in biochemical assays, including transglutaminase activity measurements , polyamine uptake studies , and plant alkaloid biosynthesis research . Its dihydrochloride salt form enhances solubility in aqueous solutions, typically stabilized in 0.01N HCl .

Properties

Molecular Formula |

C4H14Cl2N2 |

|---|---|

Molecular Weight |

165.06 g/mol |

IUPAC Name |

(1,4-14C2)butane-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i3+2,4+2;; |

InChI Key |

XXWCODXIQWIHQN-IQPIGFAKSA-N |

SMILES |

C(CCN)CN.Cl.Cl |

Isomeric SMILES |

C(C[14CH2]N)[14CH2]N.Cl.Cl |

Canonical SMILES |

C(CCN)CN.Cl.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Isotopic Variants of Radiolabeled Putrescine Dihydrochloride

Comparison with Related Polyamine Derivatives

3.1 Spermidine Trihydrochloride

- Structure: Contains an additional aminopropyl group compared to putrescine, forming a trihydrochloride salt .

- Specific Activity : 111 mCi/mmol (lower than ¹⁴C-putrescine), limiting sensitivity in tracer studies .

- Function : Involved in nucleic acid condensation; less effective than putrescine in transglutaminase-mediated protein crosslinking .

3.2 Spermine Tetrahydrochloride

Table 2: Polyamine Derivatives and Their Properties

Comparison with Non-Radiolabeled Putrescine Dihydrochloride

- Cost and Handling: Non-radiolabeled putrescine diHCl is cheaper and avoids regulatory hurdles associated with radioactive materials.

- Detection Limitations : Requires indirect detection methods (e.g., HPLC, mass spectrometry) instead of direct radiometric assays .

Supplier and Stability Considerations

- Suppliers : Available from Sigma-Aldrich, Amersham Biosciences, and DuPont-New England Nuclear .

- Stability : Radiolabeled forms are shipped in 0.01N HCl at –20°C to prevent degradation .

Key Research Findings

- Uptake in T Cells : 0.2 µCi of Putrescine-1,4-14C diHCl showed linear uptake within 10 minutes in T cells, validated by perchloric acid/sucrose gradient centrifugation .

- Plant Alkaloid Synthesis : Fed to Symphytum officinale, the compound yielded 0.37 nCi/mg alkaloids in roots vs. 1.3 nCi/mg in leaves, highlighting tissue-specific metabolism .

- Transglutaminase Assays : 0.5 mCi/reaction in aqueous humor (AqH) studies confirmed enzyme activity in inflammatory models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.